molecular formula C9H14ClNO B3197229 Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride CAS No. 100445-98-5

Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride

Cat. No.: B3197229
CAS No.: 100445-98-5
M. Wt: 187.66 g/mol
InChI Key: WPKZJOPVTMJENE-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride: is a chemical compound that belongs to the class of organic compounds known as pyrrolizines. These compounds are characterized by a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. The presence of an acetyl chloride functional group makes this compound reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride typically involves the following steps:

    Formation of the Pyrrolizine Ring: The initial step involves the formation of the pyrrolizine ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Chloride Group: The acetyl chloride group can be introduced by reacting the pyrrolizine derivative with acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The acetyl chloride group in Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of amides, esters, and thioesters, respectively.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid.

    Reduction: Reduction of the acetyl chloride group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Pyridine, triethylamine, or other bases are commonly used to facilitate nucleophilic substitution reactions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    Carboxylic Acid: Formed through hydrolysis.

    Alcohol: Formed through reduction.

Scientific Research Applications

Chemistry: Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules such as proteins and peptides

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its ability to form stable amide bonds makes it useful in the development of peptide-based therapeutics.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles such as amines and alcohols to form stable amide and ester bonds. This reactivity is exploited in various chemical and biological applications to modify molecules and introduce acetyl groups.

Comparison with Similar Compounds

  • Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethylamine dihydrochloride
  • Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethanol hydrochloride

Comparison:

  • Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethylamine dihydrochloride : This compound contains an amine group instead of an acetyl chloride group, making it less reactive in acylation reactions but useful in amine-based reactions.
  • Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethanol hydrochloride : This compound contains a hydroxyl group, making it useful in alcohol-based reactions. It is less reactive compared to the acetyl chloride derivative but can be converted to other functional groups through various chemical reactions.

Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride stands out due to its high reactivity and versatility in forming stable bonds with nucleophiles, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c10-8(12)7-9-3-1-5-11(9)6-2-4-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKZJOPVTMJENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237374
Record name Tetrahydro-1H-pyrrolizine-7a(5H)-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100445-98-5
Record name Tetrahydro-1H-pyrrolizine-7a(5H)-acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100445-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-1H-pyrrolizine-7a(5H)-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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